molecular formula C14H12O2 B14619788 Ethenyl (naphthalen-2-yl)acetate CAS No. 57442-91-8

Ethenyl (naphthalen-2-yl)acetate

Cat. No.: B14619788
CAS No.: 57442-91-8
M. Wt: 212.24 g/mol
InChI Key: LHLKPTLZWXQBMN-UHFFFAOYSA-N
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Description

Ethenyl (naphthalen-2-yl)acetate is an organic ester compound characterized by a naphthalen-2-yl group linked to an acetate moiety with an ethenyl (vinyl) substituent. These compounds are often intermediates in synthesizing pharmaceuticals, agrochemicals, and specialty materials due to their reactive ester groups and aromatic stability .

Properties

CAS No.

57442-91-8

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

ethenyl 2-naphthalen-2-ylacetate

InChI

InChI=1S/C14H12O2/c1-2-16-14(15)10-11-7-8-12-5-3-4-6-13(12)9-11/h2-9H,1,10H2

InChI Key

LHLKPTLZWXQBMN-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)CC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethenyl (naphthalen-2-yl)acetate can be synthesized through the acetylation of β-naphthol using acetic anhydride in an alkaline medium. The reaction involves the formation of an ester bond between the hydroxyl group of β-naphthol and the carboxyl group of acetic anhydride . The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethenyl (naphthalen-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form ethyl derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Formation of naphthaldehyde or naphthoic acid.

    Reduction: Formation of ethyl (naphthalen-2-yl)acetate.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

Ethenyl (naphthalen-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethenyl (naphthalen-2-yl)acetate involves its interaction with various molecular targets and pathways. The vinyl group allows for the formation of reactive intermediates that can interact with biological molecules. The aromatic ring structure facilitates binding to specific receptors and enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Structure Key Features Biological/Chemical Properties
Ethenyl (naphthalen-2-yl)acetate Naphthalen-2-yl group + ethenyl acetate Reactive ethenyl group for polymerization/modifications Potential applications in materials science (e.g., polymers) and drug design
Naphthalen-2-yl 2-(1H-imidazol-1-yl)acetate Imidazole-substituted acetate on naphthalen-2-yl Nitrogen-rich heterocyclic substituent Anticonvulsant activity via GABA-A receptor modulation; delays strychnine-induced seizures
Ethyl 2-(naphthalen-2-yl)-2-oxoacetate Naphthalen-2-yl group + α-ketoester Ketone adjacent to ester enhances electrophilicity Intermediate in synthesizing α-amino acids and nitromethanes; reactive in nucleophilic additions
Ethyl 2-(naphthalen-1-yloxy)acetate Naphthalen-1-yloxy moiety + ethyl ester Positional isomer (1-yl vs. 2-yl) affects steric/electronic interactions Altered reactivity in ester hydrolysis and biological target engagement
Ethyl 2-(2-allyl-6-methoxy-1-oxo-tetrahydronaphthalen-2-yl)acetate Partially saturated naphthalene + allyl/methoxy groups Complex bicyclic structure with multiple functional groups Versatility in synthetic chemistry; potential scaffold for bioactive molecules

Key Observations:

Positional Isomerism: Naphthalen-2-yl derivatives (vs. 1-yl) often exhibit superior biological activity due to optimized binding interactions (e.g., anticonvulsant effects in GABA-A receptors) . Heterocyclic Substituents: Imidazole or pyridyl groups (as in ) introduce hydrogen-bonding capabilities, critical for receptor affinity.

Functional Group Diversity: α-Ketoesters (e.g., ethyl 2-(naphthalen-2-yl)-2-oxoacetate) are more electrophilic, enabling nucleophilic attacks for synthesizing amino acids . Trifluoromethylsulfonyl or nitro groups (e.g., in ) increase reactivity in SNAr (nucleophilic aromatic substitution) reactions.

Anticonvulsant Activity ():

Naphthalen-2-yl acetate derivatives, such as naphthalen-2-yl 2-(piperazin-1-yl)acetate, demonstrated significant delays in strychnine-induced seizures. Molecular modeling revealed interactions with the benzodiazepine allosteric site of GABA-A receptors, suggesting a mechanism for CNS depressant activity. The ethenyl variant could similarly modulate these receptors but may offer enhanced pharmacokinetics due to its unsaturated bond.

Comparative Reactivity:

  • Ester Hydrolysis : Naphthalen-2-yl esters hydrolyze slower than aliphatic esters due to aromatic stabilization but faster than naphthalen-1-yl analogs due to reduced steric hindrance .
  • Electrophilic Aromatic Substitution : The 2-position on naphthalene is more reactive than the 1-position, facilitating functionalization for further derivatization .

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